4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," often involves cyclization reactions, such as the cyclisation of potassium dithiocarbazinate with hydrazine hydrate, as well as condensation reactions to introduce various substituents into the triazole core. These methods provide a versatile approach to access a wide range of triazole derivatives with diverse functionalities (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the geometry of the triazole ring. Studies on similar compounds have detailed the crystalline structure, confirming the presence of the triazole ring and the substituents attached to it, providing insights into the molecular interactions and stability of these compounds (Sarala et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including alkylation, which allows for the introduction of alkyl groups, enhancing the compound's chemical properties. The reactivity of the triazole ring, particularly at the thiol group, enables the formation of complexes with metals and the modification of the molecule for specific applications. These reactions are crucial for tailoring the properties of triazole compounds for desired uses (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of triazole derivatives, including "4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol," such as melting point, solubility, and stability, are essential for their practical applications. These properties are determined using various analytical techniques, including thermal analysis, to understand the compound's behavior under different conditions and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of triazole derivatives are influenced by their structure, particularly the presence of the thiol group and the triazole ring. These compounds exhibit a range of chemical behaviors, such as the ability to act as ligands in coordination chemistry, their redox properties, and their potential as corrosion inhibitors. The sulfur atom in the thiol group and the nitrogen atoms in the triazole ring play a critical role in their chemical reactivity, allowing these compounds to interact with a variety of chemical species (Chauhan et al., 2019).
Scientific Research Applications
Synthesis and Physicochemical Properties
- Derivatives of 1,2,4-triazole, including 4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, are vital in pharmaceutical science. Their synthesis enables the creation of compounds with predicted biological activity. These derivatives are known for their high efficiency and low toxicity, making them promising for new chemical compounds development (Kravchenko, Panasenko, & Knysh, 2018).
Antitumor and DNA Methylation Inhibition
- Research on 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, which include the synthesis of benzylsulfanylethyl groups in the 5-position, highlights their anti-tumor activity and impact on tumor DNA methylation levels (Hovsepyan et al., 2018).
Corrosion Inhibition
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been investigated as a novel corrosion inhibitor for copper, showing over 94% efficiency in 3.5% NaCl solution. Its protective film on copper surfaces suggests chemical adsorption, beneficial for corrosion protection (Chauhan et al., 2019).
Insecticidal Activity
- A series of derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has shown significant insecticidal activity against Plodia interpunctella, indicating potential use in pest control (Maddila, Pagadala, & Jonnalagadda, 2015).
Antimicrobial and Antifungal Effects
- Studies on derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol have shown a wide spectrum of biological activity, particularly in antimicrobial and antifungal effects, highlighting their potential in medical and veterinary applications (Ohloblina, Bushuieva, & Parchenko, 2022).
Synergistic Inhibition in Corrosion Protection
- The compound has been studied for its inhibition efficiency in a mixture with co-additives like polycarboxylate and citrate for steel corrosion protection in cooling water systems, demonstrating significant efficacy (Tansug, 2017).
Future Directions
Indole derivatives, which share some structural similarities with “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol”, have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives . This suggests that “4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol” and similar compounds may also have potential for further exploration in therapeutic applications.
properties
IUPAC Name |
4-methyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-10-6(8-9-7(10)11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZYOWSGQWQEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352263 | |
Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
68744-66-1 | |
Record name | 4-Methyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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